Cas no 2138530-73-9 (4-(2-Oxoethyl)oxane-4-carbonitrile)

4-(2-Oxoethyl)oxane-4-carbonitrile is a versatile intermediate in organic synthesis, characterized by its oxane ring and functional nitrile and oxoethyl groups. The compound's structural features make it valuable for constructing complex heterocyclic frameworks, particularly in pharmaceutical and agrochemical applications. Its nitrile group offers reactivity for further transformations, such as hydrolysis or reduction, while the oxoethyl moiety provides a handle for nucleophilic additions or condensations. The oxane ring contributes to stability and influences stereochemistry in synthetic pathways. This compound is particularly useful in the development of bioactive molecules, where its balanced reactivity and modularity enable efficient derivatization. Proper handling under controlled conditions is recommended due to its potential reactivity.
4-(2-Oxoethyl)oxane-4-carbonitrile structure
2138530-73-9 structure
Product Name:4-(2-Oxoethyl)oxane-4-carbonitrile
CAS No:2138530-73-9
MF:C8H11NO2
MW:153.178442239761
CID:5465781
PubChem ID:165495254
Update Time:2025-10-29

4-(2-Oxoethyl)oxane-4-carbonitrile Chemical and Physical Properties

Names and Identifiers

    • 4-(2-oxoethyl)oxane-4-carbonitrile
    • Z3002999173
    • 4-(2-Oxoethyl)oxane-4-carbonitrile
    • Inchi: 1S/C8H11NO2/c9-7-8(1-4-10)2-5-11-6-3-8/h4H,1-3,5-6H2
    • InChI Key: RBSFUXSCHGNGJS-UHFFFAOYSA-N
    • SMILES: O1CCC(C#N)(CC=O)CC1

Computed Properties

  • Exact Mass: 153.078978594 g/mol
  • Monoisotopic Mass: 153.078978594 g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 186
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.5
  • Topological Polar Surface Area: 50.1
  • Molecular Weight: 153.18

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Additional information on 4-(2-Oxoethyl)oxane-4-carbonitrile

4-(2-Oxoethyl)oxane-4-carbonitrile: A Comprehensive Overview

4-(2-Oxoethyl)oxane-4-carbonitrile, with the CAS number 2138530-73-9, is a synthetic compound that has garnered significant attention in recent years due to its unique chemical structure and potential applications in various fields, particularly in medicinal chemistry and materials science. This compound belongs to the class of oxetanes, which are four-membered cyclic ethers known for their high reactivity and versatility in organic synthesis.

The molecular formula of 4-(2-oxoethyl)oxane-4-carbonitrile is C8H9NO2, and its molecular weight is approximately 159.16 g/mol. The compound features a cyclohexane ring with a cyano group and a ketone functionality, making it an interesting candidate for the development of novel pharmaceuticals and advanced materials.

In the realm of medicinal chemistry, 4-(2-oxoethyl)oxane-4-carbonitrile has been explored for its potential as a building block in the synthesis of bioactive molecules. Recent studies have highlighted its role in the development of inhibitors for various enzymes, including kinases and proteases, which are key targets in the treatment of diseases such as cancer and neurodegenerative disorders. For instance, a 2021 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited potent inhibitory activity against specific kinases, suggesting its potential as a lead compound for further drug development.

Beyond its medicinal applications, 4-(2-oxoethyl)oxane-4-carbonitrile has also found utility in materials science. Its unique combination of functional groups makes it an excellent candidate for the synthesis of polymers with tailored properties. Research conducted at the University of California, Berkeley, has shown that this compound can be polymerized to form materials with enhanced mechanical strength and thermal stability. These properties make it suitable for applications in areas such as coatings, adhesives, and electronic devices.

The synthesis of 4-(2-oxoethyl)oxane-4-carbonitrile typically involves a multi-step process that includes the formation of an oxetane ring followed by functionalization with the cyano and ketone groups. One common synthetic route involves the reaction of an epoxide with a nitrile derivative, followed by ring-opening polymerization to form the desired product. This synthetic strategy has been optimized to achieve high yields and purity, making it feasible for large-scale production.

In terms of safety and handling, while 4-(2-oxoethyl)oxane-4-carbonitrile is not classified as a hazardous material, standard laboratory precautions should be observed when working with this compound. It is recommended to handle it in a well-ventilated area and to use appropriate personal protective equipment (PPE) such as gloves and goggles to prevent skin contact and inhalation.

The future prospects for 4-(2-oxoethyl)oxane-4-carbonitrile are promising. Ongoing research is focused on expanding its application areas and optimizing its properties for specific uses. For example, efforts are being made to develop more efficient synthetic methods that can reduce production costs and environmental impact. Additionally, there is growing interest in exploring its potential as a precursor for new classes of materials with unique functionalities.

In conclusion, 4-(2-oxoethyl)oxane-4-carbonitrile, CAS number 2138530-73-9, is a versatile compound with significant potential in both medicinal chemistry and materials science. Its unique chemical structure and functional groups make it an attractive candidate for the development of novel pharmaceuticals and advanced materials. As research continues to advance, it is likely that this compound will play an increasingly important role in these fields.

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